molecular formula C9H10BrNO2 B6307311 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid CAS No. 1862821-83-7

2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid

Cat. No. B6307311
CAS RN: 1862821-83-7
M. Wt: 244.08 g/mol
InChI Key: ODWNJTCFTVVPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid, commonly referred to as BMPA, is a compound that is used in a variety of scientific applications. BMPA is an organic compound with a molecular formula of C7H8BrNO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. BMPA has a melting point of 175-176°C and a boiling point of 248°C. BMPA is an important reagent in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

BMPA has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. BMPA has also been used in the synthesis of chiral compounds, such as amino acids and peptides. BMPA has also been used in the synthesis of drugs and in the study of enzyme kinetics.

Mechanism of Action

BMPA is a reagent used in organic synthesis and as such, it does not have a specific mechanism of action. BMPA is used as a reactant in various reactions and its role is to facilitate the desired reaction.
Biochemical and Physiological Effects
Due to its role as a reagent in organic synthesis, BMPA does not have any specific biochemical or physiological effects. BMPA is not known to be toxic, however, it is important to note that it is an organic compound and should be handled with caution.

Advantages and Limitations for Lab Experiments

BMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available in the laboratory. Additionally, it is a relatively non-toxic compound and can be safely handled in the laboratory. One limitation of BMPA is that it is a relatively expensive reagent, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for BMPA. BMPA could be used in the synthesis of more complex heterocyclic compounds, such as triazines and tetrazoles. Additionally, BMPA could be used in the synthesis of more complex drugs and in the study of enzyme kinetics. BMPA could also be used in the synthesis of new chiral compounds, such as amino acids and peptides. Finally, BMPA could be used in the synthesis of materials for use in medical applications, such as drug delivery systems and biomaterials.

Synthesis Methods

BMPA is synthesized through a two-step process. The first step involves the reaction of 3-bromopyridine and 2-methylpropanoic acid in the presence of a base. This reaction produces 2-bromo-3-pyridyl-2-methylpropanoic acid, which is then reacted with bromine in the presence of a base to produce BMPA.

properties

IUPAC Name

2-(3-bromopyridin-4-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWNJTCFTVVPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid

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